molecular formula C9H14O4 B13169287 Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13169287
M. Wt: 186.20 g/mol
InChI Key: WXPDXMVWJXQOQH-UHFFFAOYSA-N
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Description

Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system fused to an octane backbone. It is used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable dioxaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can modulate biochemical pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific dioxaspiro ring system, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 1,7-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-2-12-8(10)7-9(13-7)4-3-5-11-6-9/h7H,2-6H2,1H3

InChI Key

WXPDXMVWJXQOQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCOC2

Origin of Product

United States

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